molecular formula C21H22N4O4S B2380544 N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 941914-74-5

N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2380544
CAS RN: 941914-74-5
M. Wt: 426.49
InChI Key: LRXWKEPZNLGLPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C21H22N4O4S and its molecular weight is 426.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of compounds featuring the 1,3,4-oxadiazole ring, similar to the structure of N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, has been explored through various methods. For instance, Kharchenko, Detistov, and Orlov (2008) reported a one-pot condensation method leading to the formation of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems. These methods are crucial for creating compounds with potential biological activity, confirmed through structural analysis techniques such as IR, NMR, and mass spectrometry (Kharchenko et al., 2008).

Biological Activities and Applications

Several studies have synthesized and evaluated derivatives of the oxadiazole ring for antibacterial, antifungal, and antitubercular activities. Joshi, Vagdevi, Vaidya, and Gadaginamath (2008) synthesized a novel series of 4-pyrrol-1-yl benzoic acid hydrazide analogs and derived oxadiazole compounds, showing significant antibacterial and antitubercular activities. These compounds were characterized by various spectroscopic methods and evaluated for their biological activities against Gram-positive and Gram-negative bacteria as well as Mycobacterium tuberculosis (Joshi et al., 2008).

Advanced Materials and Chemical Studies

The incorporation of the 1,3,4-oxadiazole ring into polymeric materials has been explored for its potential in enhancing thermal stability and facilitating the removal of heavy metals from aqueous solutions. Mansoori and Ghanbari (2015) synthesized novel polyimides containing 1,3,4-oxadiazole and pyridine moieties, demonstrating their application in the efficient removal of Co(II) and Ni(II) ions from aqueous solutions. These polymers exhibited excellent thermal stability and solubility in common organic solvents, highlighting their utility in environmental remediation applications (Mansoori & Ghanbari, 2015).

properties

IUPAC Name

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c1-14-5-6-17(13-15(14)2)20-23-24-21(29-20)22-19(26)16-7-9-18(10-8-16)30(27,28)25-11-3-4-12-25/h5-10,13H,3-4,11-12H2,1-2H3,(H,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXWKEPZNLGLPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

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